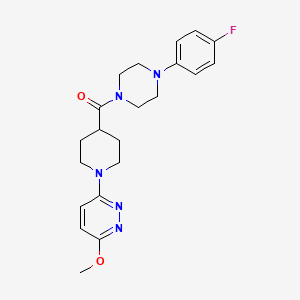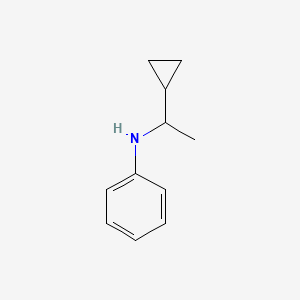
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone .
- It belongs to the class of piperazine derivatives .
- This compound combines a piperazine ring with a pyridazinone moiety, resulting in a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- industrial production methods typically involve multi-step organic synthesis, starting from commercially available precursors.
- Researchers may explore various synthetic strategies to access this compound, considering its functional groups and reactivity.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Substitution reactions: For instance, nucleophilic substitution at the piperazine nitrogen or the pyridazinone ring.
Reduction reactions: Reduction of the carbonyl group to form the corresponding alcohol.
Oxidation reactions: Oxidation of the piperazine ring or other functional groups.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore this compound as a potential drug candidate due to its unique structure.
Neuroscience: Investigating its effects on neurotransmitter systems, especially given the piperazine moiety.
Anticancer Research: Assessing its cytotoxicity or potential as an anticancer agent.
Pharmacology: Studying its interactions with receptors or transporters.
Industrial Applications: If proven safe and effective, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with proteins, enzymes, or receptors involved in cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds with the exact structure you provided.
- Researchers would need to compare it with related piperazine-based molecules to highlight its uniqueness.
Properties
Molecular Formula |
C21H26FN5O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C21H26FN5O2/c1-29-20-7-6-19(23-24-20)26-10-8-16(9-11-26)21(28)27-14-12-25(13-15-27)18-4-2-17(22)3-5-18/h2-7,16H,8-15H2,1H3 |
InChI Key |
FTUHILIFZDHBSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide](/img/structure/B10996767.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996774.png)
![1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B10996779.png)
![2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10996786.png)
![Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10996795.png)
![N-(3-phenoxybenzyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10996805.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10996817.png)
![N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996824.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996829.png)
![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996857.png)
